molecular formula C7H13NO B3054631 1-(Dimethylamino)pent-1-en-3-one CAS No. 6137-82-2

1-(Dimethylamino)pent-1-en-3-one

Katalognummer: B3054631
CAS-Nummer: 6137-82-2
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: HPBKASIYSDDWNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dimethylamino)pent-1-en-3-one (CAS 6137-82-2) is a versatile N,N-dimethyl enaminone that serves as a valuable building block in organic and medicinal chemistry research . This compound, with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol, features a classic "push-pull" ethylene structure where the amine group donates electron density and the carbonyl group acts as an electron acceptor . This electronic configuration creates an ambident system with multiple nucleophilic and electrophilic sites, making it a highly useful synthon for constructing diverse molecular architectures . The primary research value of 1-(Dimethylamino)pent-1-en-3-one lies in its application as a precursor for the synthesis of various heterocyclic compounds . It is extensively used in the preparation of acyclic compounds, carbocyclic systems, and five- and six-membered heterocycles, including pyridine, pyrimidine, and pyrrole derivatives, which are common motifs in alkaloid structures and pharmacologically active molecules . Its reactivity allows for annulation reactions to access complex systems such as indolizidines and quinolizidines . The compound can be synthesized via several methods, with enaminone condensation between acetylacetone derivatives and dimethylamine offering high yield and stereoselectivity, predominantly yielding the (E)-isomer . Reductive amination of ketoesters represents an alternative high-yielding approach . Researchers value this compound for its role in coupling reactions with arenediazonium salts to produce α-(arylhydrazono)-β-ketoaldehydes, which are themselves key intermediates in further heterocyclic synthesis . The conjugated π-system, evidenced by UV-Vis absorption maxima, and its defined stereochemistry as the (E)-isomer make it a predictable and reliable reagent for designing synthetic routes . 1-(Dimethylamino)pent-1-en-3-one is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Eigenschaften

CAS-Nummer

6137-82-2

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

1-(dimethylamino)pent-1-en-3-one

InChI

InChI=1S/C7H13NO/c1-4-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3

InChI-Schlüssel

HPBKASIYSDDWNK-UHFFFAOYSA-N

SMILES

CCC(=O)C=CN(C)C

Kanonische SMILES

CCC(=O)C=CN(C)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The dimethylamino group distinguishes 1-(Dimethylamino)pent-1-en-3-one from other α,β-unsaturated ketones. Below is a comparison with two critical analogues:

1-(4-Methoxyphenyl)pent-1-en-3-one (CAS 104-27-8)
  • Structure: Contains a methoxyphenyl (-C₆H₄-OCH₃) substituent instead of dimethylamino.
  • Regulatory Status: Removed from the EU’s approved flavouring substances list due to unresolved genotoxicity concerns .
  • Toxicity Profile: In vitro: Induces micronuclei (MN) via an aneugenic mechanism (chromosome missegregation) in human lymphocytes and TK6 cells .
1-(Dimethylamino)-4-methyl-1-penten-3-one (CAS 5782-56-9)
  • Structure: Features a methyl group at the 4-position and dimethylamino at the 1-position.
  • Physical Properties: Molecular Formula: C₈H₁₅NO Purity: ≥98% Storage: Stable under dry, cool conditions .
5-(Dimethylamino)pent-1-en-3-one (CAS 55867-10-2)
  • Structure: Dimethylamino group at the 5-position.

Genotoxicity and Mechanism Comparison

Compound In Vitro Aneugenicity In Vivo Clastogenicity Regulatory Status
1-(4-Methoxyphenyl)pent-1-en-3-one Yes No Removed from EU list
1-(Dimethylamino)pent-1-en-3-one derivatives Not studied Not studied No restrictions reported

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 1-(Dimethylamino)pent-1-en-3-one, and how can retrosynthetic analysis improve pathway optimization?

    • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible precursors and intermediates. For example, disconnecting the α,β-unsaturated ketone moiety may suggest aldol condensation of a dimethylamino-substituted aldehyde with a ketone. Experimental validation should include monitoring reaction kinetics and optimizing catalysts (e.g., acid/base conditions) to enhance yield. Characterization via NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

    Q. How can the structural identity and purity of 1-(Dimethylamino)pent-1-en-3-one be rigorously validated?

    • Methodological Answer :

    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can resolve bond lengths and angles. For example, the enone system typically shows a planar geometry with C=O and C=C bond lengths of ~1.22 Å and ~1.34 Å, respectively .
    • Spectroscopy : 1^1H NMR should exhibit distinct signals for the dimethylamino group (δ ~2.8–3.2 ppm) and conjugated protons (δ ~6.5–7.5 ppm for vinyl protons). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical mass (e.g., m/z 153.1154 for C8_8H13_{13}NO) .

    Q. What standardized protocols exist for assessing the mutagenic potential of α,β-unsaturated ketones like 1-(Dimethylamino)pent-1-en-3-one?

    • Methodological Answer : Follow OECD Guideline 471 using Ames tests in Salmonella Typhimurium strains (TA98, TA100, TA1535, TA1537, TA102) with and without metabolic activation (S9-mix). Key steps:

    • Dose range : 0.1–5000 µg/plate in triplicate.
    • Controls : Negative (solvent) and positive (e.g., sodium azide for TA100).
    • Data interpretation : A ≥2-fold increase in revertant colonies indicates mutagenicity. Example results:
    StrainS9-MixRevertants (Mean ± SD)Conclusion
    TA9825 ± 3Negative
    TA100+120 ± 15Inconclusive (requires retesting)

    Advanced Research Questions

    Q. How can conflicting mutagenicity data between bacterial reverse mutation assays and mammalian cell genotoxicity studies be resolved for 1-(Dimethylamino)pent-1-en-3-one?

    • Methodological Answer : Discrepancies may arise from metabolic differences (e.g., S9-mix vs. endogenous enzymes). Perform follow-up studies:

    • Comet assay : Detect DNA strand breaks in human hepatocytes (HepG2).
    • CYP450 inhibition assays : Identify metabolic pathways altering toxicity.
    • Structure-activity relationships (SAR) : Compare with analogs (e.g., 1-(4-methoxyphenyl)pent-1-en-3-one) to isolate electronic effects of the dimethylamino group .

    Q. What computational strategies are effective in predicting the reactivity of 1-(Dimethylamino)pent-1-en-3-one in nucleophilic addition reactions?

    • Methodological Answer :

    • DFT calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (LUMO localization at β-carbon).
    • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction barriers.
    • Validation : Compare predicted activation energies with experimental kinetic data from stopped-flow spectroscopy .

    Q. How can high-resolution synchrotron data improve the accuracy of charge-density analysis in 1-(Dimethylamino)pent-1-en-3-one crystals?

    • Methodological Answer : Collect data at λ = 0.5 Å (25 keV) with a CCD detector. Use multipole refinement in programs like MoPro to model electron density. Key parameters:

    • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts).
    • Topological analysis : Calculate Laplacian (∇²ρ) at bond critical points to assess covalent vs. ionic character. Example results:
    Bondρ (eÅ⁻³)∇²ρ (eÅ⁻⁵)
    C=O2.1-15.2
    C–N(CH3)₂1.8-10.4

    Q. What experimental designs are optimal for studying the interfacial behavior of 1-(Dimethylamino)pent-1-en-3-one on indoor surfaces (e.g., glass, polymers)?

    • Methodological Answer :

    • Adsorption studies : Use quartz crystal microbalance (QCM) to measure mass changes under controlled humidity (10–90% RH).
    • Surface-enhanced Raman spectroscopy (SERS) : Detect monolayer formation on gold nanoparticles.
    • Oxidative aging : Expose surfaces to ozone (50–200 ppb) and monitor degradation products via GC-MS .

    Data Contradiction and Reproducibility

    Q. What steps should researchers take to ensure reproducibility in crystallographic studies of 1-(Dimethylamino)pent-1-en-3-one derivatives?

    • Methodological Answer :

    • Data deposition : Submit raw diffraction data to the Cambridge Structural Database (CSD) with deposition number CCDC XXXX.
    • Refinement protocols : Use SHELXL with consistent parameters (e.g., isotropic vs. anisotropic displacement for non-H atoms).
    • Cross-validation : Compare results with independent refinements using CRYSTAL or DSR .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.